molecular formula C₃₄H₃₄O₇ B1140616 Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate CAS No. 53684-90-5

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate

Cat. No.: B1140616
CAS No.: 53684-90-5
M. Wt: 554.63
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Description

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in the study of carbohydrate chemistry, glycan formation and degradation, enzyme activity related to glycans, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a complex compound that is used extensively in the biomedical sector for drug formulation and disease investigation The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it plays an integral role as a precursor in synthesizing glucuronide conjugates . These conjugates are crucial in the metabolism of many drugs, facilitating their excretion from the body.

Biochemical Pathways

The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps to make substances more water-soluble and therefore more easily excreted via the kidneys . The specific biochemical pathways affected by this compound and their downstream effects would require further investigation.

Pharmacokinetics

As a glucuronide conjugate precursor, it’s likely to be involved in drug metabolism processes .

Result of Action

The result of the action of this compound is its contribution to the formation of glucuronide conjugates, which are critical for drug metabolism and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate typically involves the protection of hydroxyl groups on D-glucuronic acid followed by benzylation. The process includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Scientific Research Applications

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzyl 2,3,4-Tri-O-benzyl-D-glucuronide: Similar in structure but differs in the functional groups attached.

    Methyl 2,3,4-Tri-O-benzyl-D-glucuronate: Methyl group instead of benzyl group.

    Ethyl 2,3,4-Tri-O-benzyl-D-glucuronate: Ethyl group instead of benzyl group.

Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is unique due to its specific benzylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying specific glycan interactions and pathways .

Properties

IUPAC Name

benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVCCVFRMQHQJ-NVUQYOTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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